Cas no 2089255-65-0 (3-(3,3,3-trifluoropropyl)azetidine hydrochloride)
3-(3,3,3-trifluoropropyl)azetidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(3,3,3-trifluoropropyl)azetidine hydrochloride
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- Inchi: 1S/C6H10F3N.ClH/c7-6(8,9)2-1-5-3-10-4-5;/h5,10H,1-4H2;1H
- InChI Key: MRJLBHOLPQFTSY-UHFFFAOYSA-N
- SMILES: C(C1CNC1)CC(F)(F)F.Cl
3-(3,3,3-trifluoropropyl)azetidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM418736-100mg |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95%+ | 100mg |
$513 | 2023-03-05 | |
| Chemenu | CM418736-250mg |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95%+ | 250mg |
$722 | 2023-03-05 | |
| Chemenu | CM418736-500mg |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95%+ | 500mg |
$1121 | 2023-03-05 | |
| Chemenu | CM418736-1g |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95%+ | 1g |
$1429 | 2023-03-05 | |
| Enamine | EN300-373542-0.05g |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95.0% | 0.05g |
$232.0 | 2025-03-18 | |
| Enamine | EN300-373542-0.1g |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95.0% | 0.1g |
$347.0 | 2025-03-18 | |
| Enamine | EN300-373542-0.25g |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95.0% | 0.25g |
$494.0 | 2025-03-18 | |
| Enamine | EN300-373542-0.5g |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95.0% | 0.5g |
$780.0 | 2025-03-18 | |
| Enamine | EN300-373542-1.0g |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95.0% | 1.0g |
$999.0 | 2025-03-18 | |
| Enamine | EN300-373542-2.5g |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride |
2089255-65-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-18 |
3-(3,3,3-trifluoropropyl)azetidine hydrochloride Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(3,3,3-trifluoropropyl)azetidine hydrochloride
Introduction to 3-(3,3,3-trifluoropropyl)azetidine hydrochloride (CAS No. 2089255-65-0) in Modern Chemical and Pharmaceutical Research
3-(3,3,3-trifluoropropyl)azetidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2089255-65-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the azetidine class of heterocyclic amines, characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The introduction of a 3,3,3-trifluoropropyl side chain and its hydrochloride salt form imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The trifluoropropyl group is a key structural feature that enhances the compound's lipophilicity and metabolic stability, making it particularly useful in designing bioactive molecules with improved pharmacokinetic profiles. In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological activity and enhance drug efficacy. The incorporation of fluorine atoms into molecular structures often leads to increased binding affinity to biological targets, reduced susceptibility to metabolic degradation, and improved pharmacological properties.
Current research in the pharmaceutical industry highlights the potential of 3-(3,3,3-trifluoropropyl)azetidine hydrochloride as a building block for novel therapeutic agents. Its azetidine core is a versatile scaffold that can be modified to target various biological pathways. For instance, studies have demonstrated its utility in the development of compounds with antimicrobial and anti-inflammatory properties. The trifluoropropyl group not only enhances solubility but also contributes to the compound's ability to interact with biological receptors in a manner that promotes therapeutic effects.
In addition to its pharmaceutical applications, 3-(3,3,3-trifluoropropyl)azetidine hydrochloride has shown promise in materials science and agrochemical research. The unique electronic properties of fluorinated compounds make them attractive for developing advanced materials with enhanced durability and functionality. Furthermore, the compound's stability under various environmental conditions suggests its suitability for use in formulations requiring prolonged shelf life and resistance to degradation.
The synthesis of 3-(3,3,3-trifluoropropyl)azetidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only improve efficiency but also minimize waste generation, aligning with the principles of green chemistry.
Recent advancements in computational chemistry have further facilitated the design and optimization of derivatives of 3-(3,3,3-trifluoropropyl)azetidine hydrochloride. Molecular modeling techniques allow researchers to predict the biological activity of candidate compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery. This approach has been instrumental in identifying novel lead structures with enhanced therapeutic potential.
The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, making it more suitable for formulation into injectable or oral medications. This property is particularly important for drugs that require rapid absorption or targeted delivery to specific tissues. The stability of the hydrochloride salt also ensures consistent pharmacological activity throughout the shelf life of the product.
Future research directions for 3-(3,3,3-trifluoropropyl)azetidine hydrochloride include exploring its role in targeted drug delivery systems and combination therapies. The compound's ability to serve as a scaffold for designing multifunctional molecules positions it as a key player in developing next-generation pharmaceuticals. By leveraging its unique structural features, researchers aim to create drugs that are not only more effective but also safer and more personalized for individual patients.
In conclusion, 2089255-65-0 represents a significant advancement in chemical synthesis and pharmaceutical innovation. Its applications span across multiple industries, from drug development to materials science, underscoring its versatility and importance. As research continues to uncover new possibilities for this compound, 2089255-65-0 is poised to play an increasingly vital role in shaping the future of chemical biology and medicine.
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